

Optimizing JPI-289 dosage to minimize off-target effects

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Compound of Interest

Compound Name: Amelparib

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Technical Support Center: JPI-289

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of JPI-289 to minimize potential off-target effects during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of JPI-289?

JPI-289 is a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2] PARP-1 is a key enzyme in the base excision repair pathway, which is crucial for repairing single-strand DNA breaks. By inhibiting PARP-1, JPI-289 prevents the repair of these breaks, which can lead to the accumulation of DNA damage and cell death, particularly in the context of certain pathologies like ischemic stroke where PARP-1 is overactivated.[1][3]

Q2: What are the known or potential off-target effects of PARP inhibitors like JPI-289?

While specific off-target profiling data for JPI-289 is not extensively published, studies on other PARP inhibitors have revealed potential off-target activities. Some PARP inhibitors have been shown to interact with other protein kinases, which could contribute to both therapeutic and adverse effects.[1][4] Common class-wide adverse effects observed in clinical trials of PARP inhibitors include fatigue, nausea, and hematological toxicities (anemia, neutropenia,

thrombocytopenia), which may be linked to off-target effects.^{[2][5]} It is important for researchers to monitor for these potential effects in their experimental systems.

Q3: What dosage ranges for JPI-289 have been explored in pre-clinical and clinical studies?

In a pre-clinical animal model of ischemic stroke, an effective dose of 10 mg/kg of JPI-289 was identified.^{[1][6]} In a first-in-human Phase 1 clinical trial in healthy volunteers, single ascending doses up to 600 mg and multiple ascending doses up to 450 mg administered every 12 hours were evaluated.^{[7][8][9]} These studies reported that JPI-289 was generally well-tolerated with only mild adverse events.^{[7][8][9]}

Q4: How can I determine the optimal, on-target effective dose of JPI-289 in my experimental model?

A dose-response study is essential. This typically involves treating your cells or animal models with a range of JPI-289 concentrations. The optimal dose should be the lowest concentration that achieves the desired level of PARP-1 inhibition and therapeutic effect (e.g., neuroprotection) without inducing significant cytotoxicity or off-target effects.

Q5: What are the key pharmacokinetic parameters of JPI-289 from human studies?

In healthy volunteers, JPI-289 administered intravenously reached its maximum plasma concentration (C_{max}) within about 30 minutes. The elimination half-life (t_{1/2}) was found to be in the range of 2.18 to 3.21 hours.^{[5][8][9]}

Troubleshooting Guide

Issue 1: High level of cytotoxicity observed in cell-based assays at expected therapeutic concentrations.

- Possible Cause: The JPI-289 concentration may be too high for the specific cell line being used, leading to off-target effects or overwhelming the cellular machinery.
- Troubleshooting Steps:
 - Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment to determine the IC₅₀ (half-maximal inhibitory concentration) for PARP-1 activity and the

CC50 (half-maximal cytotoxic concentration) for your cell line.

- Optimize Exposure Time: Reduce the duration of JPI-289 exposure. A shorter incubation time may be sufficient to achieve PARP-1 inhibition without causing excessive cell death.
- Assess Cell Health: Use multiple assays to assess cell viability and cytotoxicity (e.g., MTS/XTT, LDH release, Annexin V/PI staining for apoptosis).
- Control for Solvent Effects: Ensure that the vehicle (e.g., DMSO) concentration is consistent across all treatment groups and is not contributing to cytotoxicity.

Issue 2: Inconsistent or lack of desired therapeutic effect in an animal model.

- Possible Cause: Suboptimal dosage, timing of administration, or route of administration.
- Troubleshooting Steps:
 - Review Dosing and Administration: Based on pre-clinical data, a dose of 10 mg/kg administered intravenously 2 hours after the ischemic event was shown to be effective in a mouse model.^{[1][6]} Verify that your administration protocol is aligned with these findings or adapted appropriately for your model.
 - Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure the plasma concentration of JPI-289 and the level of PARP-1 inhibition in your target tissue at various time points after administration to ensure adequate drug exposure and target engagement.
 - Evaluate Animal Health: Monitor the overall health of the animals, as unexpected toxicity can confound the therapeutic outcome.

Issue 3: Observing unexpected phenotypic changes or alterations in signaling pathways unrelated to PARP-1 inhibition.

- Possible Cause: Potential off-target effects of JPI-289.

- Troubleshooting Steps:
 - Kinase Profiling: If you suspect off-target kinase activity, you can perform a kinase profiling assay to screen for interactions between JPI-289 and a panel of known kinases.
 - Pathway Analysis: Utilize techniques like Western blotting or RNA sequencing to investigate changes in key signaling pathways that are not directly downstream of PARP-1.
 - Dose De-escalation: Determine if the unexpected effects are dose-dependent by testing lower concentrations of JPI-289. The goal is to find a therapeutic window where on-target effects are maximized and off-target effects are minimized.

Data Summary

Table 1: JPI-289 Dosage Information from Pre-clinical and Clinical Studies

Study Type	Model System	Route of Administration	Effective/Tested Dose Range	Key Findings	Reference
Pre-clinical (Ischemic Stroke)	Mouse (tMCAO)	Intravenous	10 mg/kg	Reduced infarct volume and apoptosis.	[1] [6]
Phase 1 Clinical Trial	Healthy Volunteers	Intravenous Infusion	Single: 35-600 mg; Multiple: 150-450 mg	Generally well-tolerated with mild adverse events.	[7] [8] [9]

Table 2: Key Pharmacokinetic Parameters of JPI-289 in Healthy Volunteers (Single Ascending Dose)

Dose	Cmax (ng/mL)	Tmax (hr)	t1/2 (hr)
35 mg	422.72	~0.5	2.18
75 mg	Data not specified	~0.5	Data not specified
150 mg	Data not specified	~0.5	Data not specified
300 mg	Data not specified	~0.5	Data not specified
600 mg	10,381.25	~0.5	3.21

Note: Cmax and t1/2 values are presented as means. Cmax tended to increase supra-proportionally at higher doses.^{[7][8]}

Experimental Protocols

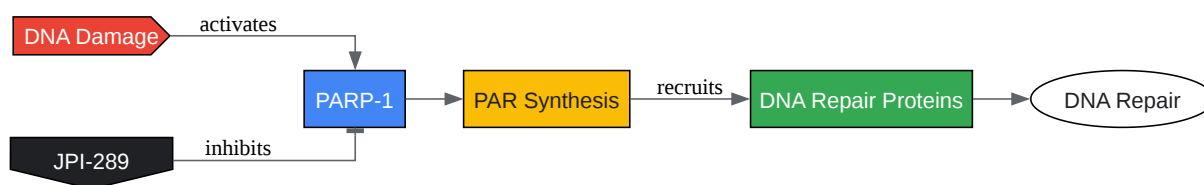
Protocol 1: In Vitro PARP-1 Inhibition Assay

- **Cell Culture:** Plate cells at a suitable density in a 96-well plate and allow them to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of JPI-289 in culture medium. Add the compound dilutions to the cells and incubate for the desired time (e.g., 2 hours).
- **Induce DNA Damage:** Treat cells with a DNA damaging agent (e.g., H₂O₂) to stimulate PARP-1 activity.
- **Cell Lysis:** Lyse the cells to release cellular contents.
- **PAR Measurement:** Quantify the amount of poly(ADP-ribose) (PAR) using a commercially available PARP activity assay kit (e.g., ELISA-based).
- **Data Analysis:** Plot the PAR levels against the JPI-289 concentration and determine the IC₅₀ value.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTS Assay)

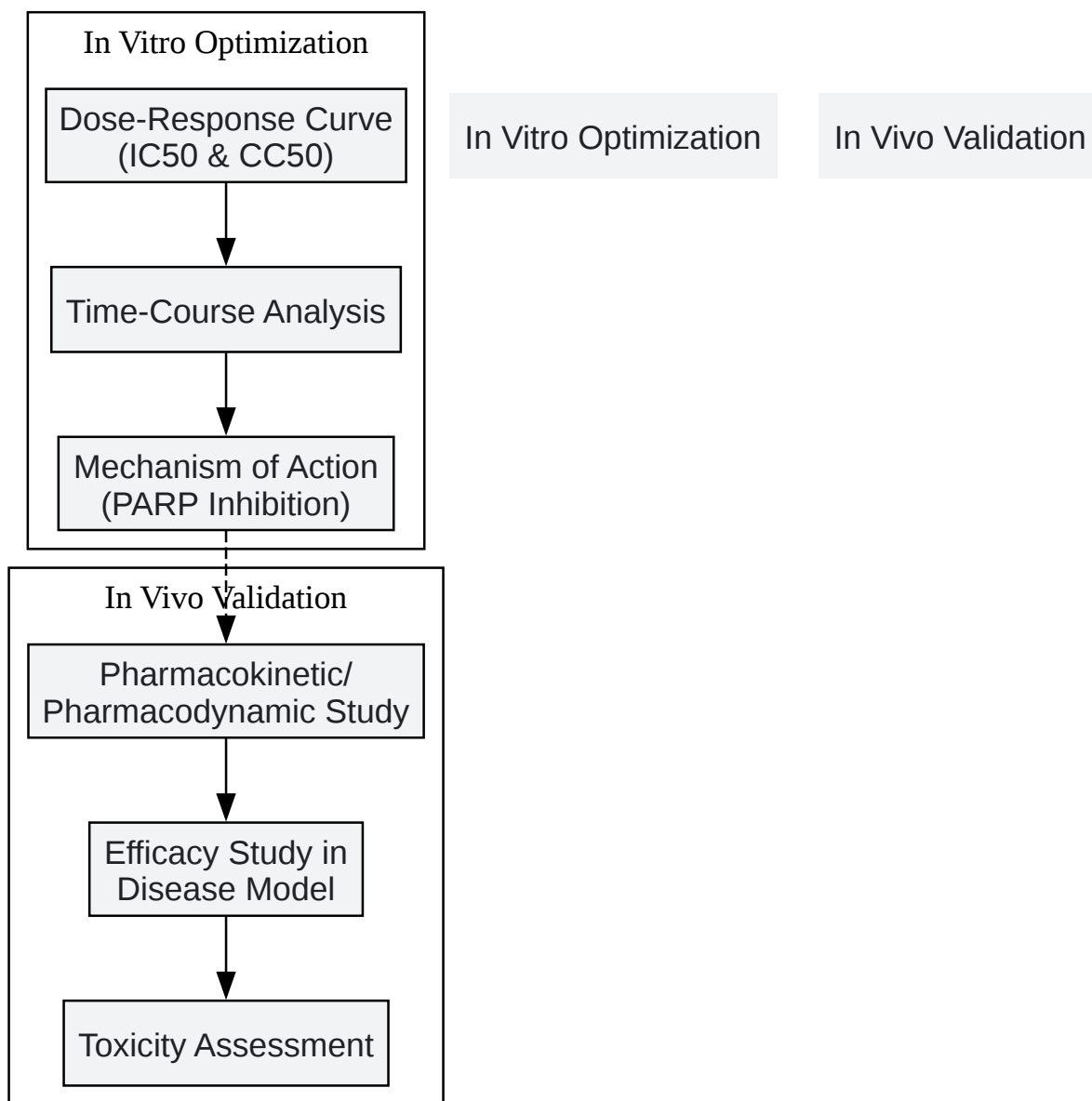
- Cell Culture: Seed cells in a 96-well plate at a predetermined density.
- Compound Treatment: Treat cells with a range of JPI-289 concentrations for a specified duration (e.g., 24, 48, or 72 hours).
- MTS Reagent Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions.
- Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm).
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 value.

Visualizations



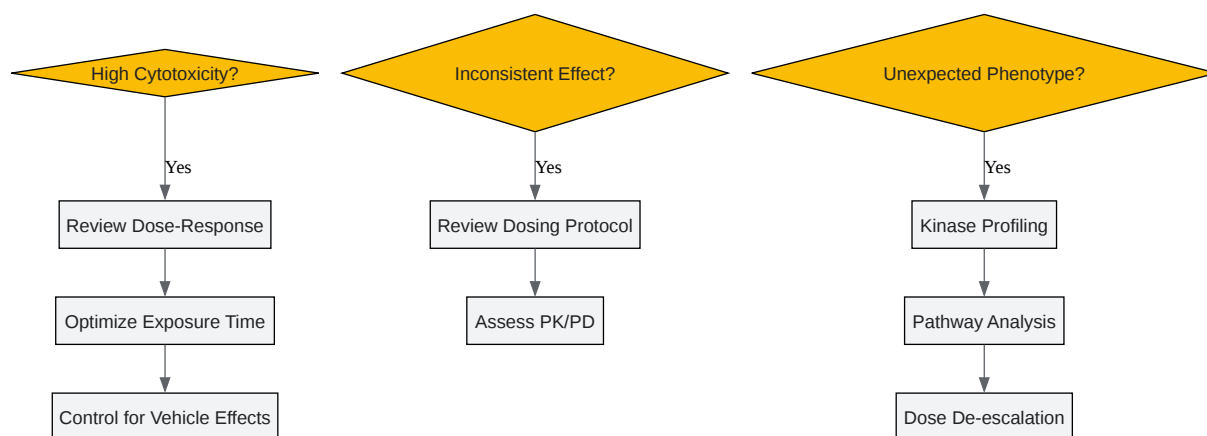
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Caption: JPI-289 inhibits PARP-1, preventing DNA repair.



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Caption: Workflow for optimizing JPI-289 dosage.



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Caption: Troubleshooting logic for JPI-289 experiments.

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